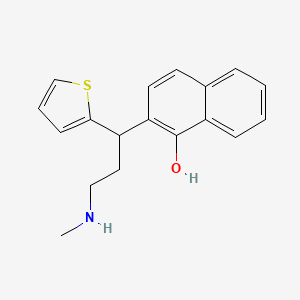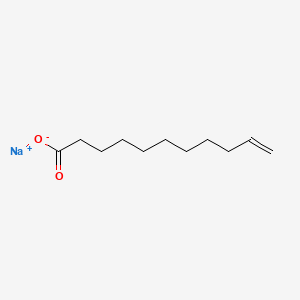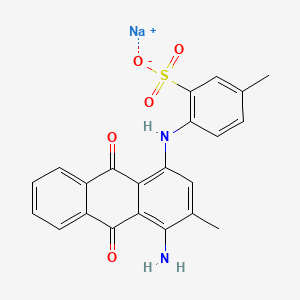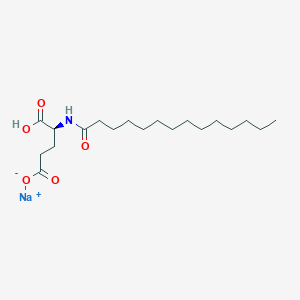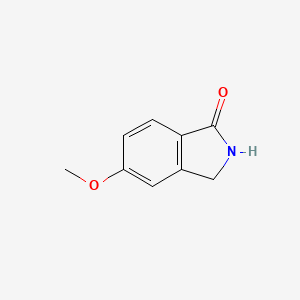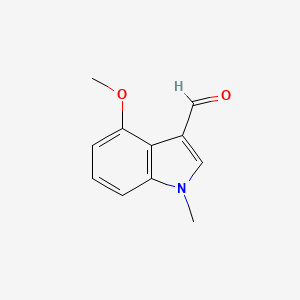
4-Methoxy-1-methyl-1H-indol-3-carbaldehyd
Übersicht
Beschreibung
“4-Methoxy-1H-indole-3-carbaldehyde” is likely a derivative of “1H-Indole-3-carbaldehyde”, which is a heterocyclic indole aldehyde . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .
Synthesis Analysis
While specific synthesis methods for “4-Methoxy-1-methyl-1H-indole-3-carbaldehyde” were not found, “1H-Indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules .
Chemical Reactions Analysis
“1H-Indole-3-carbaldehyde” has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid. It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .
Wissenschaftliche Forschungsanwendungen
Rolle in der Synthese von Indolderivaten
Indolderivate, einschließlich 4-Methoxy-1-methyl-1H-indol-3-carbaldehyd, sind bedeutende heterocyclische Systeme in Naturprodukten und Medikamenten . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Synthese von Indolderivaten hat aufgrund ihrer Anwendung als biologisch aktive Verbindungen zur Behandlung verschiedener Erkrankungen zunehmend Aufmerksamkeit erregt .
Antikrebsanwendungen
Indolderivate haben ein Potenzial in der Behandlung von Krebszellen gezeigt . Ihre einzigartigen Eigenschaften machen sie zu einem vielversprechenden Forschungsgebiet für die Entwicklung neuer Krebstherapien .
Antimikrobielle Anwendungen
Indolderivate, einschließlich this compound, haben antimikrobielle Eigenschaften gezeigt . Dies macht sie wertvoll bei der Entwicklung neuer antimikrobieller Wirkstoffe .
Behandlung verschiedener Erkrankungen
Indolderivate wurden zur Behandlung verschiedener Erkrankungen im menschlichen Körper eingesetzt . Diese breite Anwendung hat zu einem verstärkten Forschungsinteresse an diesen Verbindungen geführt .
Rolle in den Abwehrmechanismen von Pflanzen
Es wurde festgestellt, dass this compound eine Rolle in den Abwehrmechanismen von Pflanzen spielt . Seine Biosynthese wird nach mikrobiellem Angriff stimuliert, und seine Abbauprodukte tragen zur Resistenz gegen eine Reihe von Pilzpathogenen bei .
Inhibitoren von Aldose-Reduktase und Aldehyd-Reduktase
Derivate von this compound wurden als Inhibitoren von Aldose-Reduktase (ALR2) und Aldehyd-Reduktase (ALR1) bewertet . Diese Enzyme spielen eine Rolle in verschiedenen Stoffwechselprozessen, und ihre Hemmung kann bei der Behandlung bestimmter Krankheiten von Vorteil sein .
Zukünftige Richtungen
Indoles are a significant heterocyclic system in natural products and drugs. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Wirkmechanismus
Target of Action
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, as an indole derivative, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemische Analyse
Biochemical Properties
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor in the synthesis of biologically active molecules through multicomponent reactions . The compound’s interactions with enzymes such as cytochrome P450 and aldehyde oxidase are particularly noteworthy. These interactions facilitate the conversion of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde into other derivatives, which can further participate in various biochemical pathways .
Cellular Effects
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which plays a role in mucosal immunity . Additionally, it has been reported to exhibit antifungal properties, contributing to the protection of amphibian species from chytridiomycosis .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde involves several key interactions at the molecular level. The compound can undergo binding interactions with various biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, the compound’s ability to undergo C–C and C–N coupling reactions makes it a versatile precursor for the synthesis of complex molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies reporting alterations in gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with cytotoxicity and alterations in cellular metabolism . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .
Metabolic Pathways
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde oxidase, which facilitate its conversion into other biologically active derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-methoxy-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXATZGECTUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622794 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-74-8 | |
| Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)
